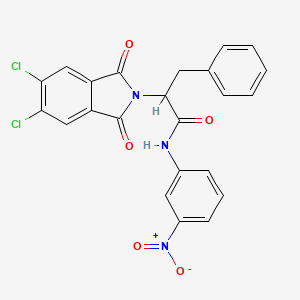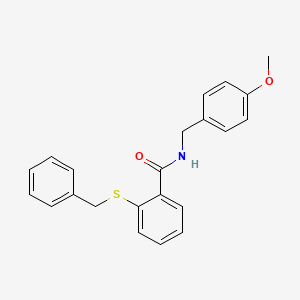![molecular formula C26H27N3O3 B3940837 2-(benzoylamino)-N-(2-methyl-1-{[(4-methylphenyl)amino]carbonyl}propyl)benzamide](/img/structure/B3940837.png)
2-(benzoylamino)-N-(2-methyl-1-{[(4-methylphenyl)amino]carbonyl}propyl)benzamide
Vue d'ensemble
Description
2-(benzoylamino)-N-(2-methyl-1-{[(4-methylphenyl)amino]carbonyl}propyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is also referred to as BMS-582949, and it belongs to the class of small-molecule inhibitors of the protein tyrosine kinase 5 (PTK5). In
Mécanisme D'action
The mechanism of action of 2-(benzoylamino)-N-(2-methyl-1-{[(4-methylphenyl)amino]carbonyl}propyl)benzamide involves the inhibition of the protein tyrosine kinase 5 (2-(benzoylamino)-N-(2-methyl-1-{[(4-methylphenyl)amino]carbonyl}propyl)benzamide). 2-(benzoylamino)-N-(2-methyl-1-{[(4-methylphenyl)amino]carbonyl}propyl)benzamide is a non-receptor tyrosine kinase that is overexpressed in various types of cancer and is involved in the regulation of cell growth and proliferation. By inhibiting 2-(benzoylamino)-N-(2-methyl-1-{[(4-methylphenyl)amino]carbonyl}propyl)benzamide, 2-(benzoylamino)-N-(2-methyl-1-{[(4-methylphenyl)amino]carbonyl}propyl)benzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(benzoylamino)-N-(2-methyl-1-{[(4-methylphenyl)amino]carbonyl}propyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's disease properties, it has also been shown to have anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) from macrophages and microglia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(benzoylamino)-N-(2-methyl-1-{[(4-methylphenyl)amino]carbonyl}propyl)benzamide is its specificity towards 2-(benzoylamino)-N-(2-methyl-1-{[(4-methylphenyl)amino]carbonyl}propyl)benzamide. This allows for targeted inhibition of cancer cells without affecting normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-(benzoylamino)-N-(2-methyl-1-{[(4-methylphenyl)amino]carbonyl}propyl)benzamide. One direction is to investigate its potential use in combination with other anti-cancer drugs to enhance its efficacy. Another direction is to explore its potential use in other diseases such as Parkinson's disease and Huntington's disease, where it has been shown to have neuroprotective effects. Additionally, further research is needed to improve the solubility of this compound to make it more suitable for in vivo applications.
In conclusion, 2-(benzoylamino)-N-(2-methyl-1-{[(4-methylphenyl)amino]carbonyl}propyl)benzamide is a synthetic compound that has shown promise in various fields of scientific research. Its specificity towards 2-(benzoylamino)-N-(2-methyl-1-{[(4-methylphenyl)amino]carbonyl}propyl)benzamide and its anti-cancer, anti-Alzheimer's disease, and anti-inflammatory properties make it a promising candidate for further investigation. However, its low solubility in water and the need for further research to improve its efficacy and solubility are areas that require attention.
Applications De Recherche Scientifique
2-(benzoylamino)-N-(2-methyl-1-{[(4-methylphenyl)amino]carbonyl}propyl)benzamide has been extensively studied for its potential use in various fields of scientific research. One of the major applications of this compound is in the field of oncology, where it has been shown to inhibit the growth and proliferation of cancer cells. It has also been investigated for its potential use in the treatment of Alzheimer's disease, where it has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain.
Propriétés
IUPAC Name |
2-benzamido-N-[3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-17(2)23(26(32)27-20-15-13-18(3)14-16-20)29-25(31)21-11-7-8-12-22(21)28-24(30)19-9-5-4-6-10-19/h4-17,23H,1-3H3,(H,27,32)(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPZNZGEBWFUKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzoylamino)-N~1~-[2-methyl-1-(4-toluidinocarbonyl)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)propanoate](/img/structure/B3940760.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(5-methyl-2-thienyl)methyl]-2-pyridinamine](/img/structure/B3940767.png)
![2-[(3-methoxyphenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3940773.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3940780.png)
![3-(2-furylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B3940788.png)
![3-(3,4-dichlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3940790.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate](/img/structure/B3940812.png)

![N-{3-[(isobutylamino)carbonyl]phenyl}-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B3940828.png)


![4-{[5-(carboxymethyl)-4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B3940855.png)
![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B3940870.png)
![N-[3-(dimethylamino)propyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3940873.png)